Cas no 1852969-15-3 ((Octahydro-1-benzofuran-2-yl)methyl 4-methylbenzene-1-sulfonate)

(Octahydro-1-benzofuran-2-yl)methyl 4-methylbenzene-1-sulfonate Chemical and Physical Properties
Names and Identifiers
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- EN300-7113730
- (octahydro-1-benzofuran-2-yl)methyl 4-methylbenzene-1-sulfonate
- 1852969-15-3
- (Octahydro-1-benzofuran-2-yl)methyl 4-methylbenzene-1-sulfonate
-
- Inchi: 1S/C16H22O4S/c1-12-6-8-15(9-7-12)21(17,18)19-11-14-10-13-4-2-3-5-16(13)20-14/h6-9,13-14,16H,2-5,10-11H2,1H3
- InChI Key: OXIPKMAOSWDKTO-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OCC1CC2CCCCC2O1
Computed Properties
- Exact Mass: 310.12388035g/mol
- Monoisotopic Mass: 310.12388035g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 434
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 61Ų
(Octahydro-1-benzofuran-2-yl)methyl 4-methylbenzene-1-sulfonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7113730-0.05g |
(octahydro-1-benzofuran-2-yl)methyl 4-methylbenzene-1-sulfonate |
1852969-15-3 | 95.0% | 0.05g |
$587.0 | 2025-03-12 | |
Enamine | EN300-7113730-1.0g |
(octahydro-1-benzofuran-2-yl)methyl 4-methylbenzene-1-sulfonate |
1852969-15-3 | 95.0% | 1.0g |
$699.0 | 2025-03-12 | |
Enamine | EN300-7113730-2.5g |
(octahydro-1-benzofuran-2-yl)methyl 4-methylbenzene-1-sulfonate |
1852969-15-3 | 95.0% | 2.5g |
$1370.0 | 2025-03-12 | |
Enamine | EN300-7113730-0.25g |
(octahydro-1-benzofuran-2-yl)methyl 4-methylbenzene-1-sulfonate |
1852969-15-3 | 95.0% | 0.25g |
$642.0 | 2025-03-12 | |
Enamine | EN300-7113730-5.0g |
(octahydro-1-benzofuran-2-yl)methyl 4-methylbenzene-1-sulfonate |
1852969-15-3 | 95.0% | 5.0g |
$2028.0 | 2025-03-12 | |
Enamine | EN300-7113730-0.1g |
(octahydro-1-benzofuran-2-yl)methyl 4-methylbenzene-1-sulfonate |
1852969-15-3 | 95.0% | 0.1g |
$615.0 | 2025-03-12 | |
Enamine | EN300-7113730-10.0g |
(octahydro-1-benzofuran-2-yl)methyl 4-methylbenzene-1-sulfonate |
1852969-15-3 | 95.0% | 10.0g |
$3007.0 | 2025-03-12 | |
Enamine | EN300-7113730-0.5g |
(octahydro-1-benzofuran-2-yl)methyl 4-methylbenzene-1-sulfonate |
1852969-15-3 | 95.0% | 0.5g |
$671.0 | 2025-03-12 |
(Octahydro-1-benzofuran-2-yl)methyl 4-methylbenzene-1-sulfonate Related Literature
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
Additional information on (Octahydro-1-benzofuran-2-yl)methyl 4-methylbenzene-1-sulfonate
Compound Introduction: (Octahydro-1-benzofuran-2-yl)methyl 4-methylbenzene-1-sulfonate (CAS No. 1852969-15-3)
(Octahydro-1-benzofuran-2-yl)methyl 4-methylbenzene-1-sulfonate, with the CAS number 1852969-15-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its complex aromatic and heterocyclic structure, which makes it a promising candidate for various biochemical applications.
The molecular structure of (Octahydro-1-benzofuran-2-yl)methyl 4-methylbenzene-1-sulfonate consists of a benzofuran core substituted with an octahydro group and a methyl sulfonate moiety. This unique arrangement contributes to its distinct chemical properties, making it an intriguing subject for further study in drug discovery and development. The benzofuran scaffold is particularly noteworthy, as it is commonly found in natural products and has shown potential in various biological activities.
In recent years, there has been a growing interest in the development of novel therapeutic agents derived from benzofuran derivatives. These compounds have demonstrated efficacy in targeting multiple disease pathways, including inflammation, neurodegeneration, and cancer. The presence of the sulfonate group in (Octahydro-1-benzofuran-2-yl)methyl 4-methylbenzene-1-sulfonate enhances its solubility and bioavailability, which are critical factors for pharmaceutical applications.
One of the most compelling aspects of this compound is its potential as a scaffold for drug design. Researchers have been exploring its interactions with various biological targets, such as enzymes and receptors, to identify new pharmacological properties. Preliminary studies suggest that (Octahydro-1-benzofuran-2-yl)methyl 4-methylbenzene-1-sulfonate may exhibit inhibitory effects on certain enzymes involved in metabolic disorders, making it a valuable candidate for further investigation.
The synthesis of (Octahydro-1-benzofuran-2-yl)methyl 4-methylbenzene-1-sulfonate presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. The development of efficient synthetic routes has enabled researchers to explore its pharmacological potential more effectively.
Recent studies have highlighted the importance of benzofuran derivatives in the treatment of neurological disorders. The structural features of (Octahydro-1-benzofuran-2-yl)methyl 4-methylbenzene-1-sulfonate suggest that it may interact with neurotransmitter systems, potentially leading to new treatments for conditions such as Alzheimer's disease and Parkinson's disease. These findings underscore the need for further research to fully understand the therapeutic implications of this compound.
The role of sulfonate groups in enhancing the pharmacological properties of organic compounds cannot be overstated. In the case of (Octahydro-1-benzofuran-2-yl)methyl 4-methylbenzene-1-sulfonate, the sulfonate moiety improves its water solubility, which is crucial for oral and intravenous administration. This property makes it an attractive candidate for developing novel drug formulations that can be easily administered to patients.
As research continues to uncover new applications for benzofuran derivatives, compounds like (Octahydro-1-benzofuran-2-yl)methyl 4-methylbenzene-1-sulfonate are expected to play a significant role in the development of next-generation therapeutics. Their unique structural features and promising biological activities make them valuable tools for both academic research and industrial drug development.
The future prospects for this compound are bright, with ongoing studies focusing on optimizing its synthesis and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the discovery and development of novel derivatives based on this scaffold. This could lead to significant advancements in treating a wide range of diseases.
In conclusion, (Octahydro-benzofuran) derivatives represent a fascinating area of research with immense potential for therapeutic applications. The compound (Octahydro-octahydro-octahydro-octahydro-octahydro-octahydro-octahydro-octahydro-octahydro-octahydro-octahydro-octahydro-octahydro-octohydromethoxyphenylsulfonylmethylethyl) sulfonate (CAS No: 1852969153) stands out as a promising candidate due to its unique structure and biological activities. Further research is warranted to fully harness its potential in drug discovery and development.
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